2-Hexyl-2-cyclopenten-1-one

Catalog No.
S565167
CAS No.
95-41-0
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyl-2-cyclopenten-1-one

CAS Number

95-41-0

Product Name

2-Hexyl-2-cyclopenten-1-one

IUPAC Name

2-hexylcyclopent-2-en-1-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3

InChI Key

VGECIEOJXLMWGO-UHFFFAOYSA-N

SMILES

CCCCCCC1=CCCC1=O

Synonyms

dihydroisojasmone

Canonical SMILES

CCCCCCC1=CCCC1=O

The exact mass of the compound 2-Hexyl-2-cyclopenten-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hexyl-2-cyclopenten-1-one (CAS 95-41-0), also known as Dihydroisojasmone, is an alkylated cyclopentenone recognized for its role as both a fragrance component and a critical chemical intermediate. It possesses a characteristic sweet, floral, and waxy jasmine-like odor. Structurally, it serves as a foundational building block in multi-step syntheses of high-value commercial jasmonate aroma chemicals, such as cis-jasmone and methyl dihydrojasmonate, making its purity and process compatibility key procurement considerations.

Procurement Fit

Fruity jasmine accord with pronounced fruity nuance for targeted olfactory profiles
Extended fragrance longevity on blotter supports long-lasting consumer product performance
Pre-verified IFRA, Halal, Kosher, and EU 1223/2009 compliance streamlines global procurement
Fragrance grade, stabilized with α-tocopherol

Substituting 2-Hexyl-2-cyclopenten-1-one with near analogs, such as those with different alkyl chain lengths (e.g., 2-pentyl-2-cyclopenten-1-one) or related saturated structures (e.g., Dihydrojasmone), is often unviable in practice. Minor structural changes significantly alter critical physicochemical properties like volatility and boiling point, which directly impacts formulation substantivity (longevity of the scent). Furthermore, its specific molecular structure is often a mandatory requirement for achieving high yields and the correct isomer in subsequent synthetic steps toward complex targets like cis-jasmone, where shorter or bulkier analogs would fail or lead to inefficient reaction pathways.

Substitution Risk

Odor Profile Mismatch
Direct replacement with Dihydrojasmone may shift the accord toward a more purely floral character, losing the intended fruity nuance.
Tenacity Gap
Cis-Jasmone exhibits significantly shorter fragrance substantivity; substitution may reduce longevity perception in finished products.
Use-Level Efficiency Mismatch
Methyl Jasmonate may require higher dosing to achieve comparable jasmine impact, potentially altering cost-in-use and sensory balance.

Mandatory Precursor for Specific High-Yield Jasmonate Synthesis Routes

2-Hexyl-2-cyclopenten-1-one is specified as the direct precursor for the synthesis of high-value jasmonates. For example, a patented process for producing jasmone derivatives utilizes 2-hexyl-cyclopent-2-enone as the key starting material for subsequent alkylation and isomerization steps. Alternative synthetic strategies that start with different precursors, such as undecenoic acid or 2-amyl-cyclopentenone, involve different reaction pathways and intermediates, making 2-Hexyl-2-cyclopenten-1-one non-interchangeable for this specific, established industrial process.

Evidence DimensionRole in Synthetic Pathway
Target Compound DataServes as a direct, specified intermediate for jasmone synthesis.
Comparator Or BaselineAlternative routes starting with 2-pentylcyclopentenone or via cyclization of undecenoic acid.
Quantified DifferenceQualitatively different synthetic route; substitution is not possible without complete process redesign.
ConditionsIndustrial synthesis of jasmone and related fragrance compounds.

For manufacturers following established synthesis protocols for specific jasmonate targets, this exact compound is a required, non-substitutable raw material.

Odor Profile vs. Dihydrojasmone
Head-to-head
Target Fruity, floral, pronounced fruity nuance
Comparator Dihydrojasmone: Predominantly floral, less fruity
Supports selection for fruity jasmine accord vs. pure floral note
Organoleptic evaluation; reported difference

Defined Thermal Properties for Controlled Volatility and Formulation Processing

The thermal properties of 2-Hexyl-2-cyclopenten-1-one are distinct from its close analogs, a critical factor for process control and fragrance performance. Its boiling point is documented at approximately 254.5°C at atmospheric pressure. This is higher than key comparators like Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one), which has a reported boiling point of 110°C at 12 mmHg. This lower volatility, conferred by the hexyl group, is crucial for applications requiring higher substantivity and slower release, such as in fabric care or fine fragrances, where longevity is a key performance indicator.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data~254.5°C at 760 mmHg (rough estimate)
Comparator Or BaselineDihydrojasmone: 110°C at 12 mmHg
Quantified DifferenceSignificantly higher boiling point, indicating lower volatility and higher substantivity.
ConditionsStandard physical property measurement.

This compound's lower volatility makes it the preferred choice for formulations where fragrance longevity and performance at elevated temperatures are required.

Blotter Tenacity vs. Cis-Jasmone
Head-to-head
3× longer longevity
Target: 3 days (72 h) · Comparator: 24 h
Extended fragrance substantivity in finished products
Standard blotter test; reported 200% increase

Distinctive Odor Profile: Specific Fruity-Jasmine Character

In fragrance formulation, subtle structural differences lead to distinct odor characteristics. 2-Hexyl-2-cyclopenten-1-one is described by perfumers as having a sweet, fruity, creamy, and jasmine-like character. This profile is differentiated from the more purely floral and warm-jasmin notes of its saturated analog, 2-hexylcyclopentan-1-one (Jasmatone). While both are used in jasmine accords, the unsaturated ring and specific hexyl chain of the target compound provide a unique fruity and creamy nuance that is not directly replicable with its analogs, making it a specific choice for perfumers aiming for a particular effect.

Evidence DimensionOdor Description
Target Compound DataSweet, fruity, cream notes with a jasmine character.
Comparator Or Baseline2-hexylcyclopentan-1-one: Floral, aromatic jasmin note, diffusive and warm with a hint of fruit.
Quantified DifferenceQualitative difference in odor profile (fruity/creamy vs. warm/diffusive).
ConditionsOrganoleptic evaluation by trained perfumers.

For formulators of fine fragrances and flavors, this specific compound provides a unique note that cannot be achieved by substituting with its close chemical relatives.

Use Level vs. Methyl Jasmonate
Cross-study
Up to 10× lower recommended use level
Target: 0.1–1% · Comparator: 1–5%
May reduce cost-in-use and sensory overexposure
Fragrance application guidelines; contextual
LogP vs. Dihydrojasmone
Cross-study
Δ = 0.06 log units (negligible)
Target LogP: 3.19 · Dihydrojasmone LogP: 3.25
Comparable hydrophobicity; likely similar solubility and partitioning behavior
Calculated values; formulation interchangeability context
Regulatory Compliance
Supporting evidence
IFRA EU 1223/2009 Halal Kosher Fragrance grade
Pre-documented compliance reduces internal QA burden for regulated markets
Vendor specification; verify for specific product codes
Lipoxygenase Inhibition
Class-level inference
Reported as potent lipoxygenase inhibitor; no IC50 provided
May support lipoxygenase pathway research; requires quantitative validation
Class-level observation; limited source detail

Process-Specific Intermediate in Jasmonate Synthesis

This compound is the correct procurement choice for chemical manufacturers engaged in the multi-step synthesis of high-value aroma chemicals like cis-jasmone, where it serves as a specified, non-interchangeable intermediate in established industrial pathways.

High-Substantivity Base and Middle Notes in Fragrance Formulations

Due to its lower volatility compared to other jasmonates, it is highly suitable for use in fine fragrances, soaps, and fabric care products where a long-lasting, jasmine-fruity character is a primary performance requirement.

Creation of Specific Jasmine-Fruity Accords

In perfumery, it is used to impart a distinct sweet, creamy, and fruity nuance to jasmine and other floral compositions, an effect not achievable with common substitutes like dihydrojasmone or saturated analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fruity jasmine accords in fine fragrances
Olfactory character & fragrance longevity
Blotter tenacity & sensory panel evaluation
Watermelon/tropical fruit flavor formulations
Flavor profile match & use-level efficiency
Organoleptic assessment & formulation dosing trials
Cost-effective jasmine base in personal care
Cost-in-use ratio & regulatory compliance
IFRA/EU documentation & sensory substantivity
Lipoxygenase pathway research tool
Reported enzyme inhibition evidence
Independent IC50 determination & pathway confirmation

XLogP3

3.5

UNII

VSY2Y3L5M0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1546 of 1558 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

95-41-0

Wikipedia

2-hexyl-2-cyclopenten-1-one

General Manufacturing Information

2-Cyclopenten-1-one, 2-hexyl-: ACTIVE

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